N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an aminopropanoyl group, and a cyclopropylacetamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the aminopropanoyl group, and the attachment of the cyclopropylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide include:
- (S)-Benzyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate
- (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate
Uniqueness
The uniqueness of (S)-N-((1-(2-Aminopropanoyl)piperidin-4-yl)methyl)-N-cyclopropylacetamide lies in its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H25N3O2 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C14H25N3O2/c1-10(15)14(19)16-7-5-12(6-8-16)9-17(11(2)18)13-3-4-13/h10,12-13H,3-9,15H2,1-2H3 |
InChI Key |
STXWPVUPPGWRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.